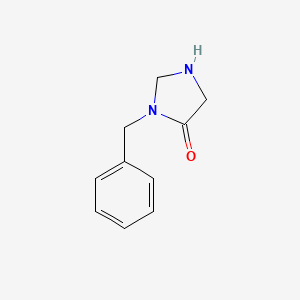

3-Benzylimidazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114981-12-3 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-benzylimidazolidin-4-one |

InChI |

InChI=1S/C10H12N2O/c13-10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

MVHBCOMVEOIOSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylimidazolidin 4 One and Its Structural Analogs

Foundational Synthetic Routes to the Imidazolidin-4-one (B167674) Core

The construction of the imidazolidin-4-one heterocyclic system is primarily achieved through cyclization reactions that form the core ring structure, followed by or incorporating specific substitutions like the N-3 benzyl (B1604629) group.

Cyclization Reactions for Ring Formation

The most common and straightforward approach to the imidazolidin-4-one core involves the condensation and subsequent cyclization of an α-amino acid amide with an aldehyde or ketone. For instance, the reaction of glycinamide (B1583983) derivatives with carbonyl compounds under acidic or basic conditions is a well-established method for forming the 4-imidazolidinone ring. researchgate.net A simple route to a substituted version, 1-benzylimidazolidin-4-one, involves the cyclization of N-benzylglycinamide with formaldehyde. clockss.org The resulting hydroxymethyl intermediate can then be converted to the final product. clockss.org

More complex strategies include multicomponent reactions. A notable example is the Ugi three-component reaction, where the products can undergo a 5-endo trig oxidative radical cyclization to rapidly generate highly functionalized imidazolidinones. organic-chemistry.org Another approach involves the reaction of diamines with reagents like carbonyldiimidazole or trichloromethyl chloroformate to form cyclic ureas, a related structural class. researchgate.net

One-pot synthesis methods have also been developed for efficiency. These can involve the SN2-type ring-opening of activated aziridines with amines, followed by an acid-catalyzed intramolecular cyclization with an aldehyde to furnish the imidazolidinone product in high yield and with excellent stereoselectivity. organic-chemistry.org

Approaches Involving Benzylation at the N-3 Position

Introducing a benzyl group at the N-3 position can be accomplished through several synthetic designs. A primary method involves starting with an N-benzylated precursor. For example, the synthesis can begin with an N-benzyl-α-amino acid amide which is then cyclized with a carbonyl compound. This strategy directly incorporates the benzyl group at the desired nitrogen atom during the ring-forming step.

Alternatively, post-synthesis modification of an existing imidazolidin-4-one ring is possible. This involves the direct N-alkylation of an imidazolidin-4-one that is unsubstituted at the N-3 position using a benzyl halide, such as benzyl bromide, typically in the presence of a base. researchgate.net This method allows for the late-stage introduction of the benzyl group onto a pre-formed heterocyclic core. A study on the synthesis of N1-allyl-N3-benzylquinazoline-2,4-diones, a related heterocyclic system, demonstrates the use of benzyl bromide with potassium carbonate in DMF for N-benzylation. nih.gov

Catalytic Strategies for Efficient Synthesis

Transition metal catalysis offers powerful and efficient pathways to the imidazolidin-4-one core and its derivatives, often providing access to complex structures with high selectivity.

Palladium-Catalyzed Carboamination Reactions for Imidazolidinone Construction

Palladium catalysts are particularly effective in constructing the imidazolidin-4-one skeleton. One prominent method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of imidazolidinone-derived β-amidoesters. nih.gov This process allows for the synthesis of enantioenriched gem-disubstituted 4-imidazolidinones in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov This methodology is significant as it represents a direct catalytic asymmetric route to this class of compounds bearing fully substituted tertiary stereocenters. nih.gov

Another powerful palladium-catalyzed approach is the (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and electrophilic imines, which provides 4-imidazolidinones in good yields. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates is an efficient route to imidazolidinones with high yields and enantioselectivities. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazolidinone Derivatives

| Reaction Type | Catalyst System | Starting Materials | Product Feature | Yield | Ref |

| Decarboxylative Asymmetric Allylic Alkylation | Pd₂(dba)₃ / (S)-tBu-Phox | Imidazolidinone-derived β-amidoesters | Enantioenriched, gem-disubstituted | >99% | nih.gov |

| (3 + 2) Cycloaddition | Palladium Catalyst | 5-Vinyloxazolidine-2,4-diones, Imines | Diastereo- and enantioselective | Good | organic-chemistry.org |

| Asymmetric Allylic Cycloaddition | Pd₂(dba)₃ / Ligand | N-Allylureas, Aryl Bromides | Two new bonds, up to two stereocenters | N/A | organic-chemistry.org |

Other Transition Metal-Mediated Synthetic Pathways

Besides palladium, other transition metals are utilized in the synthesis of imidazolidinones. Nickel-catalyzed cycloaddition of aziridines with isocyanates can produce iminooxazolidines, which can subsequently isomerize to the corresponding imidazolidinone derivatives upon longer reaction times. organic-chemistry.org

Cobalt catalysis has been employed for the cyclization of alkenyl carbamates and isoureas through a process involving transition-metal hydrogen atom transfer and radical-polar crossover, yielding various cyclic ureas, including imidazolidinones. organic-chemistry.org Copper catalysts have also been investigated for related N-heterocycle syntheses, such as the three-component domino reaction to form imidazo[1,2-a]pyridines, suggesting potential applicability for imidazolidinone construction. beilstein-journals.org

Stereoselective Synthesis of Enantiomerically Enriched 3-Benzylimidazolidin-4-one Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for their application in medicinal chemistry and as chiral auxiliaries. The primary strategies involve the use of chiral starting materials, chiral catalysts, or kinetic resolution.

The palladium-catalyzed decarboxylative asymmetric allylic alkylation mentioned previously is a premier example of a catalytic asymmetric method. nih.gov It allows for the creation of chiral 4-imidazolidinones with fully substituted tertiary stereocenters, a feature of significant interest in drug design. nih.gov For example, the reaction tolerates various side chains, including benzyl and substituted benzyl groups, providing the corresponding products in high yield and enantioselectivity. nih.gov

Another approach relies on using components from the chiral pool. While not a catalytic method, synthesizing imidazolidin-4-ones from chiral amino acids or their derivatives imparts chirality to the final product. Historically, many preparations of chiral imidazolidinones have been limited to processes involving these chiral pool materials. nih.gov

Organocatalysis also presents a pathway for enantioselective synthesis. The use of chiral organocatalysts, such as MacMillan's imidazolidinone catalysts, has been pivotal in accelerating and controlling the stereochemical outcome of various reactions, including 1,3-dipolar cycloadditions to form other heterocyclic scaffolds. acs.org This highlights the potential for developing similar organocatalytic methods specifically for the asymmetric synthesis of this compound derivatives.

Utilization of Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality that can direct the stereochemical outcome of a reaction. These auxiliaries are covalently attached to the substrate and, after inducing the desired stereochemistry, can be removed and ideally recycled. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through the synthesis of structurally analogous compounds, particularly oxazolidinones, which are widely known as Evans auxiliaries.

The underlying principle involves attaching a chiral auxiliary to a precursor of the imidazolidin-4-one ring. Subsequent reactions, such as alkylation or aldol (B89426) additions, are then influenced by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in preference to others. For instance, in the synthesis of related heterocyclic systems, N-acylated chiral oxazolidinones are commonly used. Deprotonation of the acyl group forms a chiral enolate, which then reacts with electrophiles from the less sterically hindered face, as dictated by the substituent on the chiral auxiliary.

To illustrate this principle, consider the diastereoselective alkylation of an N-acyl oxazolidinone, a close structural analog of an N-acyl imidazolidinone.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 |

| (R)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 98:2 |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 95:5 |

This table presents typical diastereoselectivities achieved in the alkylation of N-acyl oxazolidinones, demonstrating the high level of stereocontrol exerted by common chiral auxiliaries. The data is illustrative of the expected outcomes in analogous imidazolidin-4-one systems.

After the stereocenter is set, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to yield the desired product, in this hypothetical case, a stereochemically defined derivative of this compound.

Asymmetric Induction in Cyclization and Functionalization Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In the context of this compound synthesis, this can be achieved during the ring-forming cyclization step or in subsequent functionalization of a pre-formed imidazolidin-4-one ring.

While direct catalytic asymmetric cyclizations to form this compound are still an emerging area, the principles can be understood from related transformations. For example, the asymmetric synthesis of gem-disubstituted 4-imidazolidinones has been achieved via palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method creates a chiral center at the C5 position of the imidazolidinone ring with high enantioselectivity.

Functionalization of the existing this compound core can also be performed stereoselectively. For instance, the enolate of this compound could be generated and reacted with an electrophile in the presence of a chiral ligand or catalyst. The chiral catalyst would create a chiral environment around the enolate, favoring attack from one face and leading to an enantiomerically enriched product.

The following table illustrates the potential outcomes of such a hypothetical asymmetric functionalization, based on typical results from related systems.

| Reaction Type | Chiral Catalyst/Ligand | Product Configuration | Enantiomeric Excess (ee) |

| Alkylation | Chiral Phase-Transfer Catalyst | (S) | up to 95% |

| Aldol Addition | Chiral Lewis Acid | (R,S) | up to 98% |

| Michael Addition | Chiral Organocatalyst | (R) | up to 99% |

This table provides hypothetical data for the asymmetric functionalization of a this compound precursor, based on established catalytic asymmetric methods for similar substrates.

Green Chemistry Approaches and Novel Reaction Conditions

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.

While a specific protocol for the microwave-assisted synthesis of this compound is not widely reported, the synthesis of a closely related analog, 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, has been successfully achieved using this technology. In this one-pot synthesis, the reaction time was significantly reduced from over 12 hours under conventional heating to just 30-60 minutes using microwave irradiation, with yields reaching up to 77%.

The following table summarizes the optimized conditions for the microwave-assisted synthesis of this analogous oxazolidinone, which could be adapted for this compound.

| Reaction Vessel | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| Open | 100 | 65 | 60 | 69.6 |

| Closed | 150 | 100 | 30 | 77.0 |

This data is for the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one and serves as a model for the potential application of microwave technology to the synthesis of this compound.

Solvent-Free and Environmentally Benign Protocols

Solvent-free reactions, or solid-state reactions, are a cornerstone of green chemistry as they eliminate the need for potentially toxic and volatile organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

The synthesis of substituted imidazolidin-4-ones has been reported under solvent-free conditions, both with conventional heating and under microwave irradiation. These methods have been shown to proceed in excellent yields. For example, the reaction of an amine, an aldehyde, and an α-amino acid can be carried out without a solvent to produce the corresponding imidazolidin-4-one. The absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Furthermore, the use of environmentally benign catalysts, such as recyclable solid acids or bases, can further enhance the green credentials of these synthetic protocols. While specific examples for this compound are scarce, the general applicability of these solvent-free methods to the synthesis of the imidazolidin-4-one core is well-established.

Applications of 3 Benzylimidazolidin 4 One Derivatives in Organocatalysis

Design Principles of Imidazolidinone-Based Chiral Organocatalysts

The successful design of chiral imidazolidinone organocatalysts hinges on several key principles aimed at maximizing reactivity and enantioselectivity. These catalysts are engineered to mimic the function of Lewis acids by activating α,β-unsaturated carbonyl compounds. sigmaaldrich.comwikipedia.org The fundamental design criteria for a broadly effective catalyst include:

Efficient and Reversible Iminium Ion Formation : The chiral secondary amine of the imidazolidinone must react readily and reversibly with carbonyl substrates to form a chiral iminium ion. This equilibrium is crucial for catalytic turnover.

Geometric Control : The catalyst's structure must rigidly control the geometry of the transient iminium ion intermediate. This is typically achieved by incorporating bulky substituents on the imidazolidinone scaffold, which directs the substrate to adopt a specific conformation (often the E-iminium ion) to minimize steric interactions. princeton.edu

Facial Discrimination : The chiral framework of the catalyst must effectively shield one of the two faces of the iminium ion. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, thereby dictating the stereochemical outcome of the reaction and ensuring high enantioselectivity. princeton.edu

Structural Tunability and Robustness : The catalysts are derived from amino acids, allowing for systematic modification of the substituents to optimize performance for specific reactions. They are generally stable to air and moisture, making them practical for use in standard laboratory settings. rsc.org

The archetypal MacMillan catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, exemplify these principles. The benzyl (B1604629) group, derived from phenylalanine, and the tert-butyl group work in concert to create a well-defined chiral pocket that effectively controls the approach of the nucleophile. acs.org

Mechanistic Investigations of Catalytic Pathways

Computational and experimental studies have elucidated the primary mechanisms through which imidazolidinone catalysts operate. These catalysts can participate in distinct activation modes, including iminium ion catalysis and Singly Occupied Molecular Orbital (SOMO) catalysis, often within the same reaction environment to facilitate cascade processes. sci-hub.box

Iminium ion catalysis is the most common activation mode for imidazolidinone catalysts. rsc.org The catalytic cycle begins with the condensation of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This reaction, facilitated by a Brønsted acid co-catalyst, forms a transient, charged iminium ion intermediate. wikipedia.orgacs.org

The formation of the iminium ion dramatically alters the electronic properties of the substrate. By converting the neutral carbonyl compound into a cation, the catalyst significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. rsc.orgwikipedia.orgjk-sci.com This LUMO-lowering activation renders the β-carbon of the unsaturated system highly electrophilic and susceptible to attack by a wide range of nucleophiles. rsc.org

The key steps in the catalytic cycle are:

Iminium Ion Formation : The catalyst and the α,β-unsaturated carbonyl substrate form an iminium ion in a rapid equilibrium. nobelprize.org

Nucleophilic Attack : A nucleophile adds to the β-position of the activated iminium ion. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which blocks one face of the intermediate. princeton.edu

Hydrolysis and Catalyst Regeneration : The resulting enamine intermediate is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the amine catalyst, which can then enter a new catalytic cycle. sci-hub.boxnobelprize.org

This mechanism is central to a variety of transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. sigmaaldrich.comnobelprize.org The strength and nature of the acid co-catalyst can significantly influence the reactivity of the iminium ion. acs.org

A distinct activation pathway available to imidazolidinone catalysts is Singly Occupied Molecular Orbital (SOMO) catalysis. This strategy involves the single-electron oxidation of a transient enamine intermediate, which is formed from the reaction of the catalyst with a saturated aldehyde. rsc.orgprinceton.edu

The process unfolds as follows:

Enamine Formation : The imidazolidinone catalyst reacts with a saturated aldehyde to form a nucleophilic enamine intermediate.

Single-Electron Oxidation : A one-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or a copper salt, removes an electron from the high-energy Highest Occupied Molecular Orbital (HOMO) of the enamine. princeton.edu

Radical Cation Formation : This oxidation generates a transient three-π-electron radical cation with a singly occupied molecular orbital (SOMO). This species is electrophilic and reactive towards various π-nucleophiles at its α-position. rsc.orgnih.gov

Density functional theory (DFT) calculations have shown that the imidazolidinone catalyst framework controls the stereochemistry of the subsequent bond formation by shielding one face of the radical cation, leaving the other exposed for enantioselective coupling. princeton.edu This activation mode has enabled the development of previously challenging transformations, such as the direct enantioselective α-allylation, α-enolation, and α-vinylation of aldehydes. princeton.edunih.gov

Scope of Asymmetric Organic Transformations

The versatility of imidazolidinone catalysts is demonstrated by their successful application in a broad array of asymmetric reactions, leading to the synthesis of complex chiral molecules with high levels of stereocontrol.

Imidazolidinone catalysts are highly effective in promoting enantioselective Michael additions (conjugate additions) to α,β-unsaturated aldehydes. jk-sci.comias.ac.in Through iminium ion activation, these catalysts facilitate the addition of various soft nucleophiles, such as indoles, pyrroles, and silyloxy furans. sigmaaldrich.comprinceton.edu

A notable example is the first organocatalytic enantioselective Mukaiyama-Michael reaction. princeton.edu In this transformation, a silyloxy furan (B31954) adds to an α,β-unsaturated aldehyde, catalyzed by an imidazolidinone salt, to produce synthetically valuable γ-butenolides with excellent diastereoselectivity and enantioselectivity. acs.orgprinceton.edu The catalyst framework sterically disfavors a 1,2-addition, directing the nucleophile to the desired 1,4-conjugate addition pathway. princeton.edu

| Entry | Aldehyde | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | syn:anti ratio | ee (%) |

| 1 | Crotonaldehyde | 2-(Trimethylsilyloxy)furan | 20 | CH2Cl2 | 31 | 10:1 | 85 |

| 2 | Crotonaldehyde | 2-(Trimethylsilyloxy)furan | 20 | CH2Cl2 / H2O | 71 | 14:1 | 92 |

| 3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)furan | 20 | CH2Cl2 / H2O | 81 | 19:1 | 97 |

| 4 | (E)-Hex-2-enal | 2-(Trimethylsilyloxy)furan | 20 | CH2Cl2 / H2O | 72 | 19:1 | 90 |

Table 1: Representative results for the enantioselective organocatalytic Mukaiyama-Michael reaction. Data sourced from relevant studies. princeton.edu

While proline and its derivatives are more commonly associated with enamine-mediated aldol (B89426) reactions, imidazolidinone catalysts have also been successfully employed, particularly in cross-aldol reactions between two different aldehydes. rsc.orgorganic-chemistry.org In 2004, MacMillan reported the first asymmetric organocatalytic cross-aldol reaction using an imidazolidinone catalyst. rsc.org

The challenge in cross-aldol reactions is to control the chemoselectivity, preventing the self-condensation of each aldehyde. The imidazolidinone-catalyzed approach addresses this by activating one aldehyde as the electrophilic acceptor via iminium ion formation, while the other aldehyde is converted into its nucleophilic enamine form by the same catalyst in a dual catalytic cycle. This strategy allows for the production of the desired cross-aldol product with high enantioselectivity. rsc.org The competitive enolization of the acceptor aldehyde can be minimized by using hindered aldehydes or those with protected α-alkoxy groups. rsc.org

| Entry | Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | anti:syn ratio | ee (%) (anti) |

| 1 | Isovaleraldehyde | Benzaldehyde | 20 | CH2Cl2 | 75 | >20:1 | 99 |

| 2 | Isovaleraldehyde | 4-Methoxybenzaldehyde | 20 | CH2Cl2 | 80 | >20:1 | 99 |

| 3 | Propionaldehyde | 4-Nitrobenzaldehyde | 20 | THF | 75 | >20:1 | 99 |

| 4 | Isovaleraldehyde | 2-Naphthaldehyde | 20 | CH2Cl2 | 75 | >20:1 | 99 |

Table 2: Enantioselective cross-aldol reactions catalyzed by an imidazolidinone derivative. Data sourced from foundational reports in the field. rsc.org

Cycloaddition Reactions and Cascade Processes

Derivatives of 3-benzylimidazolidin-4-one, particularly those developed by MacMillan and coworkers, have emerged as powerful organocatalysts for a variety of asymmetric cycloaddition reactions. These catalysts operate through the formation of a chiral iminium ion intermediate with α,β-unsaturated aldehydes, which lowers the LUMO of the dienophile, thereby accelerating the reaction and controlling the stereochemical outcome. This strategy has been successfully applied to several types of cycloadditions, including the Diels-Alder reaction and 1,3-dipolar cycloadditions.

One of the seminal applications of these catalysts is in the enantioselective Diels-Alder reaction. For instance, the reaction of various α,β-unsaturated aldehydes with cyclopentadiene (B3395910), catalyzed by a (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, proceeds with high yields and excellent enantioselectivities for both the endo and exo products. The versatility of this catalytic system is demonstrated by its tolerance for a range of substituents on the dienophile and its applicability to various dienes.

The following table illustrates the performance of a first-generation MacMillan catalyst in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes.

| Entry | Dienophile (RCHO) | R | Yield (%) | endo:exo | endo ee (%) | exo ee (%) |

| 1 | Crotonaldehyde | Me | 82 | 1:1.2 | 90 | 86 |

| 2 | Pentenal | Pr | 75 | 1 |

Exploration of the Imidazolidin 4 One Scaffold in Bioactive Compound Research

Significance of the Imidazolidin-4-one (B167674) Motif in Chemical Biology

The imidazolidin-4-one scaffold is a cornerstone in the field of medicinal chemistry due to the broad spectrum of biological activities its derivatives possess. This five-membered heterocyclic ring system serves as a versatile backbone for designing molecules with therapeutic potential. Altering the scaffold can produce compounds with applications including anticancer, antibacterial, antifungal, and antiviral properties researchgate.netnih.govresearchcommons.org.

The significance of this motif lies in its ability to act as a pharmacophore that can interact with various biological targets. Derivatives of imidazolidin-4-one have been investigated for numerous applications, such as anti-inflammatory, analgesic, and antileishmanial agents researchcommons.orgresearchgate.net. The structure is found in many natural products and pharmaceuticals, highlighting its importance as a "privileged scaffold" in drug discovery nih.gov. The inherent biological activity of the imidazolidine (B613845) ring includes antioxidant and anti-inflammatory effects, further broadening its relevance in chemical biology ajchem-a.com.

Rational Design and Synthesis of Imidazolidin-4-one Analogs for Biological Probing

The rational design of imidazolidin-4-one analogs involves strategic chemical modifications to enhance biological activity and selectivity. A common synthetic route involves the cyclization of Schiff bases. For instance, new imidazolidin-4-one derivatives can be synthesized by reacting Schiff bases—formed from the condensation of amines and aldehydes—with amino acids like glycine (B1666218) ajchem-a.comasianpubs.org.

One established multi-step synthesis process begins with the reaction of an amine with an aldehyde to form a Schiff base, which is then cyclized with an amino acid in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the final imidazolidin-4-one derivative researchcommons.orgresearchgate.net. Another method, the Bucherer-Bergs condensation, is also employed for creating these structures researchgate.netnih.gov. These synthetic strategies allow for the introduction of various substituents at different positions on the imidazolidin-4-one ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of compounds for specific biological probes.

Investigation of Molecular Mechanisms at the Cellular and Enzymatic Levels

Understanding the molecular mechanisms by which imidazolidin-4-one derivatives exert their effects is crucial for their development as therapeutic agents. Research has focused on their interactions with specific enzymes, their ability to modulate cellular pathways, and their direct action against microbial and viral targets.

Derivatives of the imidazolidin-4-one scaffold have been shown to act as inhibitors of various enzymes. While extensive research has been conducted on the related thiazolidin-4-one scaffold, which shows inhibitory activity against enzymes like tyrosinase and α-glucosidase, imidazolidin-4-ones also exhibit notable enzyme-targeting capabilities nih.govrsc.org. For example, certain 4-imidazolidinone compounds have been reported to selectively inhibit human neutrophil elastase nih.gov.

In the context of antibiotic resistance, some imidazolidin-4-one derivatives have been studied for their interaction with key bacterial proteins. Molecular modeling has suggested that these compounds may interact with proteins like penicillin-binding protein (PBP2a) and MecR1, which are crucial for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) nih.gov. Enzyme inhibition can be categorized into several types, including competitive, where the inhibitor resembles the substrate and binds to the active site, and non-competitive, where the inhibitor binds to a different site, altering the enzyme's function libretexts.orgkhanacademy.org.

Table 1: Examples of Enzyme and Protein Interactions by Imidazolidinone Analogs

| Compound/Derivative Class | Target Enzyme/Protein | Organism/Cell Line | Potential Effect |

|---|---|---|---|

| 4-Imidazolidinone derivatives | Human Neutrophil Elastase | Human | Inhibition of elastase activity nih.gov |

| (Z)-5-(naphthalen-2-ylmethylene)-2-(piperazin-1-yl)-3H-imidazol-4(5H)-one | MecR1 | Staphylococcus aureus MRSA | Reversal of antibiotic resistance nih.gov |

A significant area of investigation is the ability of imidazolidin-4-one derivatives to induce apoptosis (programmed cell death) in cancer cells, often through the modulation of cellular signaling pathways. The generation of reactive oxygen species (ROS) is a key mechanism that can trigger apoptosis nih.gov.

One study identified an imidazolidin-4-one derivative, designated as compound 9r, which showed potent anticancer activity in human colorectal cancer cells (HCT116 and SW620) nih.gov. This compound was found to induce apoptosis by increasing the production of intracellular ROS. The elevated ROS levels subsequently activated the mitochondrial-dependent apoptotic pathway, evidenced by an upregulation of the Bax/Bcl-2 ratio. Furthermore, compound 9r was also shown to activate the JNK pathway, which plays a role in inducing apoptosis nih.gov. The induction of apoptosis through ROS production is a recognized strategy in the development of novel cancer therapies nih.gov.

The imidazolidin-4-one scaffold is a prominent feature in the design of new antimicrobial agents. Numerous studies have demonstrated the efficacy of its derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria ajchem-a.com. For example, certain synthesized imidazolidines have shown enhanced activity against Escherichia coli compared to the control drug gentamycin asianpubs.org.

In the fight against antibiotic-resistant bacteria, imidazolidin-4-one derivatives have been evaluated as chemosensitizers for methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov. Specific compounds were found to enhance the effectiveness of β-lactam antibiotics and ciprofloxacin (B1669076) against resistant strains nih.gov. The broad antimicrobial activity of this class of compounds also extends to antifungal applications researchcommons.orgresearchgate.net. Additionally, the potential for antiviral activity has been noted, making it a scaffold of interest for a wide range of infectious diseases researchcommons.orgresearchgate.net.

Table 2: Selected Antimicrobial Activity of Imidazolidin-4-one Derivatives

| Derivative Class/Compound | Target Organism | Type of Activity | Source |

|---|---|---|---|

| Imidazolidines with 1,3,4-oxadiazole (B1194373) moiety (Compounds 4d, 4f) | Escherichia coli (Gram-negative) | Enhanced antibacterial activity | asianpubs.org |

| Piperazine derivatives of 5-arylideneimidazolones (Compound 10) | Staphylococcus aureus MRSA | Chemosensitizer for β-lactams and ciprofloxacin | researchgate.netnih.gov |

| Imidazolidin-4-one derivatives from Phenidone | Staphylococcus aureus (Gram-positive) | High antibacterial activity | ajchem-a.com |

Computational and In Silico Approaches in Bioactive Scaffold Development

Computational methods are indispensable tools in modern drug discovery for designing and understanding the activity of bioactive scaffolds like imidazolidin-4-one. In silico techniques such as molecular docking and molecular dynamics simulations provide insights into how these molecules interact with their biological targets at an atomic level.

For instance, to elucidate the mechanism of action for imidazolidin-4-one derivatives that restore antibiotic efficacy in MRSA, docking studies were performed with the crystal structures of penicillin-binding protein (PBP2a) and the signal-transducing protein MecR1 nih.gov. The results suggested that the most probable mechanism was the interaction of the compounds with MecR1. Molecular dynamics simulations further supported this hypothesis and helped explain the structure-activity relationships observed among the tested compounds researchgate.netnih.gov. These computational approaches accelerate the drug development process by allowing for the rational design of more potent and selective analogs, predicting their binding affinities, and minimizing the need for extensive experimental screening.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is frequently employed in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme, at the atomic level. journaljpri.com The insights gained from molecular docking can help in predicting the binding affinity and mechanism of action of a compound.

Were such studies available, they would typically present findings in a format similar to the hypothetical table below, detailing the binding affinity (often expressed as a docking score in kcal/mol) of 3-Benzylimidazolidin-4-one against various biological targets. The table would also likely describe the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Molecular Docking Data for this compound

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Target X | Data not available | Data not available | Data not available |

| Target Y | Data not available | Data not available | Data not available |

In Silico Prediction of Bioavailability and Distribution Profiles

In addition to predicting biological activity, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions are crucial for determining the potential bioavailability and distribution of a drug candidate if it were to be administered. Factors such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors are analyzed to predict a compound's likeness to a drug and its pharmacokinetic profile. nih.goveijppr.com

Similar to the case with molecular docking studies, specific in-silico predictions of the bioavailability and distribution profile for this compound are not found in the reviewed literature. Studies on related benzimidazole (B57391) and thiazolidin-2,4-dione derivatives have utilized computational models to assess their ADME properties, often concluding that the designed compounds possess drug-like characteristics with good potential for oral bioavailability. nih.govnih.gov

If such data were available for this compound, it would likely be presented in a table summarizing key physicochemical and pharmacokinetic parameters. This would include predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. frontiersin.org

Hypothetical In Silico ADME Profile for this compound

| ADME Parameter | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP (Lipophilicity) | Data not available |

| Water Solubility | Data not available |

| Gastrointestinal Absorption | Data not available |

| Blood-Brain Barrier Permeation | Data not available |

Due to the absence of specific research findings for this compound in the scientific literature, a detailed analysis of its molecular interactions and bioavailability profile cannot be provided at this time.

Advanced Applications and Future Research Directions

3-Benzylimidazolidin-4-one as a Versatile Intermediate in Multi-Step Organic Synthesis

The inherent structural features of this compound make it an excellent chiral auxiliary and a versatile intermediate in multi-step organic synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The rigid imidazolidin-4-one (B167674) ring, with its defined stereocenters, can effectively bias the approach of reagents to one face of the molecule, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.

While the closely related oxazolidinones have been extensively studied as chiral auxiliaries, the imidazolidin-4-one scaffold offers distinct advantages, including different steric and electronic properties that can influence reactivity and selectivity. Research into the synthesis of new chiral ligands based on imidazolidin-4-one derivatives has demonstrated their potential in asymmetric catalysis. For instance, copper(II) complexes of these ligands have shown high enantioselectivity in asymmetric Henry reactions. beilstein-journals.org The ability to readily modify the substituents on the imidazolidin-4-one ring allows for the fine-tuning of its steric and electronic environment, making it a highly adaptable intermediate for the synthesis of a wide range of target molecules, including non-natural amino acids and peptidomimetics. nih.gov

A key advantage of using this compound as an intermediate is the relative ease with which the auxiliary can be cleaved under mild conditions to reveal the desired chiral product, often with high recovery of the auxiliary for reuse. This versatility has led to its application in the synthesis of various biologically active compounds, where precise control of stereochemistry is paramount for efficacy.

Integration into Polymer Chemistry (e.g., as Initiator Components)

The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry. Specifically, derivatives of the core imidazolidin-4-one structure have been investigated as components of initiator systems for controlled radical polymerization. Controlled radical polymerization techniques are essential for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers.

One notable example is the use of imidazolidinone nitroxide derivatives in nitroxide-mediated polymerization (NMP). These compounds can act as mediating agents, reversibly capping the growing polymer chain and thereby controlling the polymerization process. This approach allows for the synthesis of a variety of polymers, including homopolymers, statistical copolymers, and block copolymers, with a high degree of control over their final properties. The ability to tailor the substituents on the imidazolidin-4-one ring provides a means to modulate the stability of the nitroxide radical and, consequently, the kinetics of the polymerization. This fine-tuning is crucial for optimizing the polymerization of different monomers and for achieving the desired polymer characteristics.

The integration of the this compound scaffold into polymer chains, either as part of the initiator or as a monomeric unit, can also impart specific properties to the resulting polymer, such as chirality and the potential for post-polymerization modification. This opens up possibilities for the development of advanced materials with applications in areas such as chiral separations, catalysis, and biomedical devices.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries of Imidazolidin-4-ones

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification. By systematically varying the substituents at different positions of the imidazolidin-4-one ring, it is possible to create large and diverse combinatorial libraries of related compounds.

The synthesis of such libraries often employs solid-phase or parallel synthesis techniques to streamline the process. The robust nature of the imidazolidin-4-one core allows for a wide range of chemical transformations to be performed, further expanding the accessible chemical space. For example, different amino acids can be used to construct the imidazolidin-4-one core, introducing diversity at the 5-position. The nitrogen atoms of the ring can be functionalized with a variety of substituents, and the benzyl (B1604629) group itself can be replaced with other aromatic or aliphatic moieties.

The resulting libraries of imidazolidin-4-one derivatives can then be screened for biological activity against a wide range of targets. The structural diversity encoded within the library increases the probability of identifying novel hit compounds with desired therapeutic properties. The imidazolidin-4-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning that it is a recurring motif in biologically active compounds. ump.edu.pl This further underscores the potential of DOS strategies based on this core for the discovery of new drug candidates.

Emerging Methodologies and Interdisciplinary Research Opportunities

The unique properties of this compound continue to inspire new research directions at the interface of chemistry, biology, and materials science. One of the most promising areas of interdisciplinary research is the use of this scaffold in the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid imidazolidin-4-one ring can be used to constrain the conformation of a peptide chain, forcing it to adopt a specific three-dimensional structure that is recognized by a biological target. This approach has been successfully used to develop potent and selective inhibitors of enzymes and modulators of protein-protein interactions.

Furthermore, the chiral nature of this compound and its derivatives makes them attractive candidates for the development of novel asymmetric catalysts. As mentioned earlier, metal complexes of chiral imidazolidin-4-one-based ligands have shown great promise in enantioselective catalysis. beilstein-journals.org Ongoing research is focused on expanding the scope of these catalysts to a wider range of chemical transformations and on developing more efficient and recyclable catalytic systems.

The exploration of the biological activities of new imidazolidin-4-one derivatives is another active area of research. These compounds have been shown to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ajchem-a.comajchem-a.com The development of new synthetic methodologies that allow for the rapid and efficient synthesis of diverse libraries of imidazolidin-4-one derivatives is crucial for advancing these drug discovery efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.